Pubescine
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Overview
Description
Pubescine: is a naturally occurring indole alkaloid found in the plant Holarrhena pubescens. This compound is known for its diverse biological activities, including antimicrobial and antidiarrheal properties . The molecular formula of this compound is C22H26N2O4 , and it has a complex polycyclic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pubescine involves multiple steps, starting from simple indole derivatives. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of the compound from the Holarrhena pubescens plant. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Pubescine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms .
Scientific Research Applications
Chemistry: In chemistry, pubescine is used as a starting material for the synthesis of various indole derivatives. Its complex structure makes it an interesting compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology: this compound has shown significant biological activities, including antimicrobial and antidiarrheal properties. It is used in biological research to study its effects on different microorganisms and its potential as a natural antimicrobial agent .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new antibiotics, while its antidiarrheal effects are being explored for treating gastrointestinal disorders .
Industry: In the industrial sector, this compound is used in the production of natural products and pharmaceuticals. Its extraction from Holarrhena pubescens is an important process in the production of herbal medicines and supplements .
Mechanism of Action
The mechanism of action of pubescine involves its interaction with various molecular targets and pathways. This compound exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death . It also inhibits the binding of heat-stable enterotoxin (STa) to guanylyl cyclase C, which is involved in the signaling pathway that causes diarrhea . This inhibition prevents the activation of the signaling cascade, thereby reducing the symptoms of diarrhea .
Comparison with Similar Compounds
- Kurchinine
- Kurchinidine
- Holarrifine
- Holadiene
- Regholarrhenines
Comparison: Pubescine is unique among these compounds due to its specific molecular structure and biological activities. While other compounds like kurchinine and kurchinidine also exhibit antimicrobial properties, this compound’s distinct structure allows it to interact with different molecular targets, leading to its unique antidiarrheal effects . Additionally, this compound’s ability to inhibit the binding of STa to guanylyl cyclase C sets it apart from other similar compounds .
Properties
CAS No. |
5096-87-7 |
---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |
InChI Key |
KXEMQEGRZWUKJS-RURTYGRKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Origin of Product |
United States |
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